Agn-PC-0NI922

Beschreibung

Based on cross-referencing data from and , Agn-PC-0NI922 is hypothesized to be a boronic acid derivative or halogenated aromatic compound with applications in pharmaceutical synthesis or materials science. Key inferred properties include:

- Molecular formula: Likely C₆H₅BBrClO₂ (based on CAS 1046861-20-4 in ) .

- Molecular weight: ~235–240 g/mol.

- Synthesis: Prepared via palladium-catalyzed cross-coupling reactions in tetrahydrofuran (THF)/water solvent systems .

- Physicochemical properties: High gastrointestinal (GI) absorption, moderate solubility (~0.24 mg/mL), and logP values between 1.6–2.7, suggesting moderate lipophilicity .

Eigenschaften

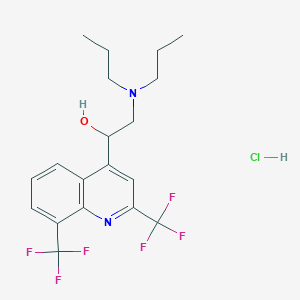

CAS-Nummer |

57120-45-3 |

|---|---|

Molekularformel |

C19H23ClF6N2O |

Molekulargewicht |

444.8 g/mol |

IUPAC-Name |

1-[2,8-bis(trifluoromethyl)quinolin-4-yl]-2-(dipropylamino)ethanol;hydrochloride |

InChI |

InChI=1S/C19H22F6N2O.ClH/c1-3-8-27(9-4-2)11-15(28)13-10-16(19(23,24)25)26-17-12(13)6-5-7-14(17)18(20,21)22;/h5-7,10,15,28H,3-4,8-9,11H2,1-2H3;1H |

InChI-Schlüssel |

XFLDASFSCVDPPC-UHFFFAOYSA-N |

Kanonische SMILES |

CCCN(CCC)CC(C1=CC(=NC2=C1C=CC=C2C(F)(F)F)C(F)(F)F)O.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Agn-PC-0NI922 involves several synthetic routes. One common method is the wet chemical method, which includes the reduction of silver salts in the presence of a stabilizing agent. Another method is the polyol process, where silver nitrate is reduced using ethylene glycol as both the reducing agent and solvent . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired compound.

Industrial Production Methods: In industrial settings, the production of Agn-PC-0NI922 often employs large-scale chemical reactors where the reaction conditions can be precisely controlled. Techniques such as vacuum filtration and electrospinning are used to purify and shape the compound into its final form .

Analyse Chemischer Reaktionen

Types of Reactions: Agn-PC-0NI922 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s reactive functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of Agn-PC-0NI922 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .

Major Products: The major products formed from the reactions of Agn-PC-0NI922 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide, while reduction reactions can produce elemental silver .

Wissenschaftliche Forschungsanwendungen

Agn-PC-0NI922 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various organic reactions. In biology, it has been studied for its antimicrobial properties and potential use in medical devices. In medicine, Agn-PC-0NI922 is being explored for its potential in drug delivery systems and as a component in diagnostic tools. Industrially, it is used in the production of conductive films and coatings .

Wirkmechanismus

The mechanism of action of Agn-PC-0NI922 involves its interaction with molecular targets and pathways within biological systems. The compound can disrupt cellular processes by interacting with proteins and nucleic acids, leading to antimicrobial effects. Additionally, its ability to generate reactive oxygen species contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1. Comparative Physicochemical Properties

| Metric | Agn-PC-0NI922 | (3-Bromo-5-chlorophenyl)boronic acid | Methyl 4-bromo-3-methoxybenzoate |

|---|---|---|---|

| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₉H₉BrO₂ |

| TPSA (Ų) | 40.46 | 40.46 | 26.3 |

| H-Bond Donors | 0 | 2 | 0 |

| Synthetic Accessibility | 2.07 | 2.07 | 1.46 |

Research Findings

- Purity Standards : Methods from emphasize trace-level impurity analysis (e.g., nitrosamines), which could apply to Agn-PC-0NI922 quality control .

- Experimental Reproducibility : highlights the need for detailed synthesis protocols, aligning with the THF/water reaction system used for boronic acid analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.